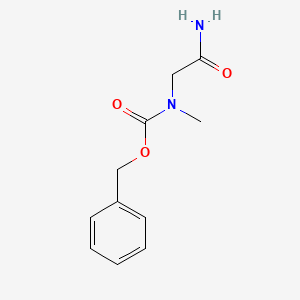
Z-Sar-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Sar-NH2 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of sarcosine, an amino acid derivative, and features a Z-configuration, which influences its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Sar-NH2 typically involves the use of sarcosine as a starting material. The process includes the protection of the amino group, followed by the introduction of the Z-configuration through specific reagents and conditions. Common methods include:
Hydrothermal synthesis: This method involves the reaction of sarcosine with specific reagents under high temperature and pressure conditions to achieve the desired configuration.
In-situ preparation: This involves the deposition of specific compounds on the surface of sarcosine derivatives to form the this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable methods that ensure high yield and purity. The choice of method depends on the desired application and the required quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Sar-NH2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Z-Sar-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Z-Sar-NH2 involves its interaction with specific molecular targets and pathways. It may act as a competitive inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions . The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarcosine: A precursor to Z-Sar-NH2, with similar but less specific properties.
N-methylglycine: Another derivative of sarcosine, with different chemical behavior.
N-acetylsarcosine: A compound with similar structural features but different reactivity
Uniqueness of this compound
This compound is unique due to its Z-configuration, which imparts specific chemical and biological properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
benzyl N-(2-amino-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14) |
InChI-Schlüssel |
XLOOXNFXDNCILF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)
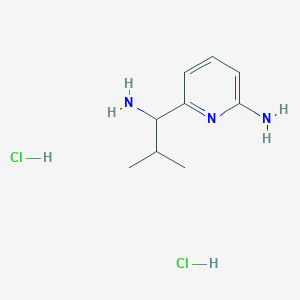
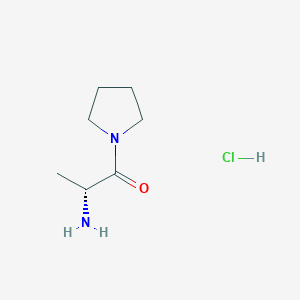
![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)
![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
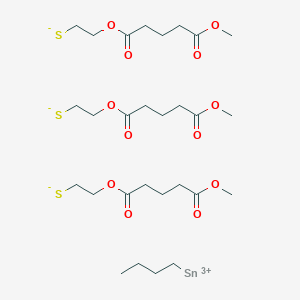
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
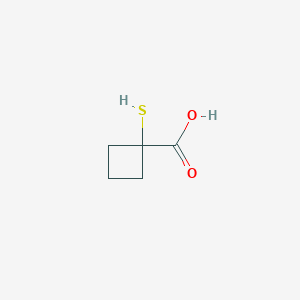


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)
